molecular formula C17H17N3O B4241814 N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

Cat. No.: B4241814
M. Wt: 279.34 g/mol
InChI Key: AZWJUVWTVSWHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a compound of significant interest.

Properties

IUPAC Name

N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-13-18-12-17-19-15-8-4-5-9-16(15)20(17)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWJUVWTVSWHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Reactant of Route 3
Reactant of Route 3
N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Reactant of Route 4
Reactant of Route 4
N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Reactant of Route 5
N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Reactant of Route 6
Reactant of Route 6
N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.